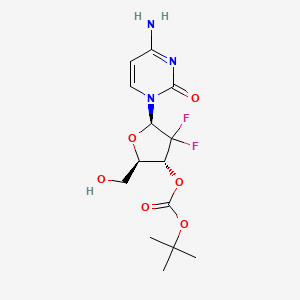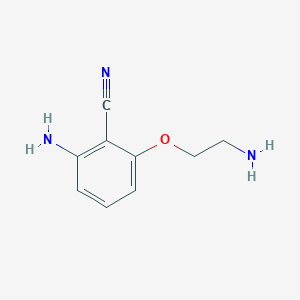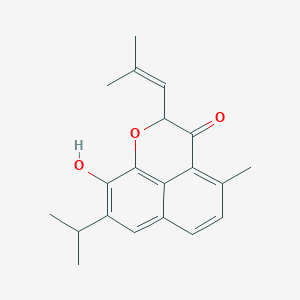
1,2-Dibromododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromododecane is an organic compound with the molecular formula C({12})H({24})Br(_{2}). It is a member of the alkyl halides family, characterized by the presence of two bromine atoms attached to a twelve-carbon alkane chain. This compound is typically a white to off-white crystalline solid at room temperature and is known for its use in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromododecane can be synthesized through the bromination of dodecane. The reaction typically involves the addition of bromine (Br(_2)) to dodecane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon atoms of the dodecane chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes the following steps:
Bromination: Dodecane is mixed with bromine in the presence of a radical initiator.
Separation: The reaction mixture is separated to remove unreacted bromine and by-products.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction: The compound can be reduced to dodecane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-dodecene.
Reduction: Dodecane.
Applications De Recherche Scientifique
1,2-Dibromododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of polymers and resins.
Biological Studies: The compound is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
Material Science: It is employed in the preparation of surface-active agents and surfactants.
Mécanisme D'action
The mechanism by which 1,2-dibromododecane exerts its effects is primarily through its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions in polymer chemistry and in the modification of biological molecules in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,12-Dibromododecane: Similar in structure but with bromine atoms at the terminal positions.
1,2-Dibromoethane: A shorter chain analogue with similar reactivity.
1,2-Dibromopropane: Another shorter chain analogue used in similar applications.
Uniqueness
1,2-Dibromododecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling and melting points compared to its shorter chain analogues. This makes it particularly useful in applications requiring higher thermal stability and specific hydrophobic interactions.
Propriétés
Numéro CAS |
55334-42-4 |
|---|---|
Formule moléculaire |
C12H24Br2 |
Poids moléculaire |
328.13 g/mol |
Nom IUPAC |
1,2-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
Clé InChI |
HBRJEAWYCNGOSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)


![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)









